2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester
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Overview
Description
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester is a member of coumarins.
Scientific Research Applications
Synthesis of Complex Ester Derivatives Studies have explored the synthesis of complex ester derivatives involving compounds structurally similar to 2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester. For instance, the synthesis of ethyl esters from reactions involving indazole and ethyl chloroacetate demonstrates the potential for creating a diverse array of ester compounds, which can serve as intermediates for further chemical transformations (Bonanomi & Palazzo, 1977).
Regioselective Synthesis of Heterocyclic Compounds Research into the regioselective synthesis of heterocyclic compounds such as pyrazoles and chromeno derivatives indicates the potential for developing novel compounds with significant applications in various fields, including pharmaceuticals and materials science. The regioselective cyclization of hydrazones to form complex heterocyclic structures is a notable process in this context (Reddy & Nagaraj, 2008).
Utilization in Heterocyclic Chemistry The role of compounds similar to this compound in heterocyclic chemistry is prominent. Studies have shown their use in the synthesis of various heterocyclic compounds, which could lead to the discovery of new molecules with potential therapeutic or industrial applications. The synthesis and evaluation of compounds for activities such as antimicrobial, antioxidative, or other bioactivities highlight the broad potential of these chemical entities (Bialy & Gouda, 2011).
Pharmacological Potential and Activity Research has also delved into the pharmacological potential of ester derivatives, investigating their analgesic, anti-inflammatory, and other biological activities. The synthesis of novel compounds and their evaluation against various bioactivities underscore the importance of these compounds in the field of drug discovery and pharmacology (Daidone et al., 1998).
Properties
Molecular Formula |
C18H20O5 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
methyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C18H20O5/c1-3-11-8-14-12-6-4-5-7-13(12)18(20)23-16(14)9-15(11)22-10-17(19)21-2/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
DBNAWMAKYUQELH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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